BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Benzenesulfonamidopyrimidine physical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Benzenesulfonamidopyrimidine

Cat. No.: B100309

An In-Depth Technical Guide to the Physical Properties of 2-Benzenesulfonamidopyrimidine

Introduction

2-Benzenesulfonamidopyrimidine, a molecule featuring a central pyrimidine ring linked to a
benzenesulfonamide group, belongs to a class of compounds that are of significant interest in
medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone
in the history of pharmaceuticals, famously associated with the first generation of antibacterial
sulfa drugs. The pyrimidine ring is also a ubiquitous scaffold in both natural and synthetic
bioactive molecules, including nucleic acids and various therapeutic agents. The combination
of these two moieties in N-(pyrimidin-2-yl)benzenesulfonamide (IUPAC Name) creates a
compound with specific physicochemical characteristics that dictate its behavior in biological
and chemical systems.

This technical guide provides a comprehensive overview of the core physical properties of 2-
Benzenesulfonamidopyrimidine. Designed for researchers, scientists, and drug development
professionals, this document moves beyond a simple recitation of data. It delves into the
significance of each property, the experimental methodologies used for their determination, and
the underlying scientific principles that govern these choices. Our focus is on providing a self-
validating framework for understanding and evaluating this compound, grounded in
authoritative sources and field-proven insights.

Core Physicochemical Properties
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The physical properties of an active pharmaceutical ingredient (API) are critical determinants of
its formulation, delivery, and ultimate bioavailability. Understanding these characteristics is a
foundational step in the drug development pipeline.

Chemical Structure and Formula

The structural arrangement of 2-Benzenesulfonamidopyrimidine is key to its properties. The
molecule consists of an aromatic benzene ring and a heteroaromatic pyrimidine ring connected
by a sulfonamide linker.

Figure 1: Chemical Structure of 2-Benzenesulfonamidopyrimidine.

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of 2-
Benzenesulfonamidopyrimidine.
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Property

Value

Source

Significance in
Drug Development

Molecular Formula

C10H9oN302S

PubChem[1]

Defines the elemental
composition and exact

mass.

Molecular Weight

235.26 g/mol

PubChem[1]

Influences diffusion,
membrane transport,
and formulation

calculations.

Melting Point

Not Reported

A key indicator of
purity and solid-state
stability. A sharp
melting range typically
signifies a high degree

of purity[2].

Aqueous Solubility

>35.3 pug/mL (at pH
7.4)

PubChem|[1]

Directly impacts
dissolution rate and
absorption. Low
solubility is a major
hurdle for oral

bioavailability.

pKa

Not Reported

Governs the ionization
state at different
physiological pH
values, which affects
solubility, permeability,

and receptor binding.

LogP

0.71 (Computed)

Chemdiv[3]

Measures lipophilicity,
predicting how the
compound will
partition between
aqueous and lipid
environments (e.g.,

cell membranes).
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Provides definitive
confirmation of the
molecular structure
) and insights into the
Crystal Structure Available CSD[4] ] .
solid-state packing,
which can affect
stability and

dissolution.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the molecule, confirming its identity and structural
integrity.

» 'H NMR Spectroscopy: In a typical solvent like DMSO-ds, the proton NMR spectrum would
be expected to show distinct signals for the aromatic protons on the benzene and pyrimidine
rings. The sulfonamidic proton (-SO2NH-) would likely appear as a broad singlet, with its
chemical shift being concentration-dependent[5]. Protons on the pyrimidine ring will appear
in the aromatic region, typically downfield due to the electron-withdrawing nature of the
nitrogen atoms|[5][6].

e 13C NMR Spectroscopy: The carbon spectrum will show distinct resonances for each of the
10 carbon atoms. The carbons of the pyrimidine ring will have chemical shifts characteristic
of heteroaromatic systems, while the benzene ring carbons will appear in the typical

aromatic region[5].

o Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional

groups. Characteristic absorption bands would include:

o N-H Stretch: A peak in the range of 3100-3350 cm~1 corresponding to the sulfonamide N-
H bond[5].

o S=0 Stretch: Two strong absorption bands are characteristic of the sulfonyl group,
typically found around 1330-1370 cm~! (asymmetric stretch) and 1140-1180 cm~1
(symmetric stretch)[5][7].
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o Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm~! region indicating the
presence of the benzene and pyrimidine rings[7].

Experimental Protocols: A Methodological Deep
Dive
The trustworthiness of physical property data hinges entirely on the quality of the experimental

methods used for its determination. Here, we detail robust, self-validating protocols for
measuring the key properties of 2-Benzenesulfonamidopyrimidine.

Melting Point Determination via Capillary Method

Causality: The melting point is a thermal property indicating the temperature at which a
substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs
over a very narrow temperature range (typically <1°C). The presence of impurities disrupts the
crystal lattice, requiring less energy to break the intermolecular forces, which results in both a
depression of the melting point and a broadening of the melting range[2][8]. Therefore, this
method serves as a critical, albeit simple, assay for purity.

Methodology:
e Sample Preparation:

o Ensure the sample is completely dry and finely powdered. If necessary, gently crush larger
crystals using a mortar and pestle to ensure uniform packing and efficient heat transfer[9].

o Take a capillary tube (sealed at one end) and press the open end into the powdered
sample.

o Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to
pack the sample tightly into the bottom. The packed sample height should be no more
than 2-3 mm to ensure uniform heating[10].

¢ Measurement (Using a Mel-Temp Apparatus or similar):

o Insert the packed capillary tube into the heating block of the apparatus.
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o Rapid Approximation (Optional but Recommended): Heat the sample rapidly (10-20°C per
minute) to get a rough estimate of the melting point. This saves time during the precise
measurement[9].

o Precise Measurement: Allow the apparatus to cool to at least 20°C below the approximate
melting point. Using a fresh sample, begin heating again, but at a much slower rate (1-2°C
per minute) once the temperature is within 20°C of the expected melting point[10]. A slow
heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an
accurate reading.

o Data Recording: Record two temperatures: T1 (the temperature at which the first liquid
droplet appears) and T2 (the temperature at which the entire sample becomes a clear
liquid). The melting point is reported as the range T1 - T2[2].

Figure 2: Workflow for Melting Point Determination.

Aqueous Solubility via Saturation Shake-Flask Method

Causality: The "shake-flask" method is considered the gold standard for determining
equilibrium solubility. It ensures that the solvent becomes fully saturated with the solute by
allowing sufficient time for the dissolution process to reach thermodynamic equilibrium. For
pharmaceutical applications, determining solubility at physiologically relevant pH values (e.g.,
gastric and intestinal) and temperature (37°C) is essential for predicting in vivo dissolution[11]
[12].

Methodology:

o Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels relevant to the
gastrointestinal tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8
(phosphate buffer)[12]. The temperature of all solutions should be maintained at 37 + 1°C.

« Equilibration:

o Add an excess amount of 2-Benzenesulfonamidopyrimidine to a vial containing a
known volume of one of the prepared buffers. The excess solid is crucial to ensure
saturation is achieved.
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o Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled
chamber at 37 + 1°C.

o Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A
preliminary time-course experiment can be run to determine the point at which the
concentration of the dissolved solute no longer increases.

e Sample Separation:
o After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

o Carefully withdraw a sample from the supernatant. It is critical to separate the saturated
solution from the excess solid without altering the equilibrium. This is best achieved by
centrifugation followed by filtration through a low-binding filter (e.g., 0.22 um PVDF)[11].

e Quantification:

o Analyze the concentration of the dissolved compound in the filtrate using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection or UV-Vis spectroscopy.

o Prepare a calibration curve using standards of known concentrations to ensure accurate
guantification.

o The experiment should be performed in at least triplicate for each pH condition[12].

Figure 3: Workflow for Shake-Flask Solubility Measurement.

pKa Determination via Liquid Chromatography

Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a
sulfonamide, the N-H proton is acidic and can be deprotonated. The ionization state
dramatically influences solubility (ionized forms are generally more water-soluble) and
membrane permeability (neutral forms are generally more lipid-soluble). Chromatographic
methods are powerful because they can be used for impure samples and require very little
material. The principle is that the retention time of an ionizable compound on a reverse-phase
HPLC column will change as a function of the mobile phase pH, as its polarity shifts with its
ionization state[13].
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Methodology:

o System Setup: Use a reverse-phase HPLC system (e.g., C18 column) coupled with a
photodiode array (PDA) detector. The PDA detector is advantageous as it can monitor
changes in the UV-Vis spectrum as a function of pH, providing a secondary method of pKa
determination.

o Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier
concentrations (e.g., 40% acetonitrile) but buffered at different pH values, spanning a range
around the expected pKa (e.g., from pH 3 to pH 9).

o Chromatographic Runs:
o Inject a solution of 2-Benzenesulfonamidopyrimidine into the HPLC system.
o Perform a series of isocratic runs, one for each buffered mobile phase.
o Record the retention time (k) for the compound at each pH value.
o Data Analysis:
o Plot the retention factor (k) against the mobile phase pH.

o The resulting data will form a sigmoidal curve. The pKa corresponds to the pH value at the
inflection point of this curve.

o This data can be fitted to a suitable nonlinear regression model (e.g., the Boltzmann
eqguation) to calculate the precise pKa value[13].

Conclusion

2-Benzenesulfonamidopyrimidine is a compound whose physical properties are dictated by
the interplay between its aromatic, heteroaromatic, and sulfonamide components. While
specific experimental values for its melting point and pKa are not widely reported in readily
accessible literature, this guide provides the robust, validated, and scientifically-grounded
methodologies required for their precise determination. A thorough understanding and
application of these protocols for measuring solubility, melting point, and pKa are indispensable
for any researcher or drug developer aiming to advance sulfonamide-based compounds from
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the laboratory to clinical application. The data and workflows presented herein offer a
comprehensive framework for the initial physicochemical characterization that underpins all
successful pharmaceutical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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